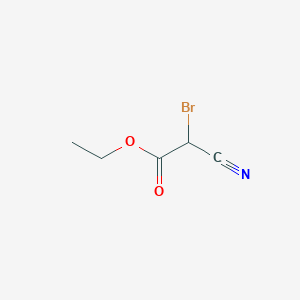

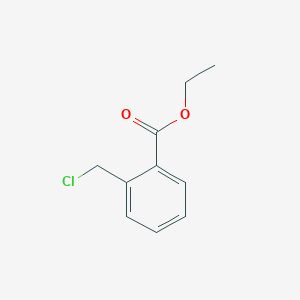

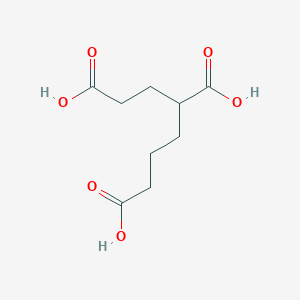

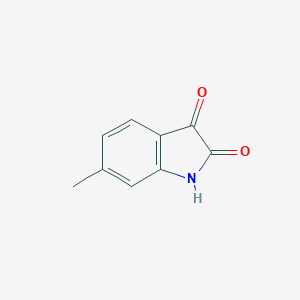

![molecular formula C7H8N4 B072522 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-10-6](/img/structure/B72522.png)

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Vue d'ensemble

Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine, is a heterocyclic compound that is used in the synthesis of various pharmaceuticals, such as antivirals and antifungals. This compound is also known to have a wide range of applications in the scientific research field, including as a tool for studying the mechanism of action of certain drugs, as well as for studying the biochemical and physiological effects of certain compounds.

Applications De Recherche Scientifique

Synthesis of Substituted Pyrrolopyrimidines :

- An efficient synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, using acyl-protected aminoacetone and cyanoacetamide, avoiding the use of excess Raney nickel required in known methods (Kanamarlapudi et al., 2007).

- Phosphorus pentoxide was used in the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen et al., 1985).

Fungicidal Properties and Derivative Synthesis :

- Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are derivatives of pyrrolo[2,3-d]pyrimidine, were synthesized and found to possess fungicidal properties (Tumkevicius et al., 2013).

Antifolate Inhibitors in Medicinal Chemistry :

- 2-Amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential antifolate inhibitors of thymidylate synthase, which is related to antitumor agents (Gangjee et al., 1999).

Biological Activity and Antiviral Applications :

- Certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines demonstrated antiproliferative and antiviral activities, showing promise for therapeutic applications (Pudlo et al., 1990).

Docking Studies and Synthesis Methods :

- N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized, and docking studies were carried out, indicating its potential in drug design (Bommeraa et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with PAK4 by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of PAK4 by this compound affects various signaling pathways that are involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . The exact downstream effects depend on the specific cellular context.

Pharmacokinetics

The optimization of similar compounds has involved in vitro adme (absorption, distribution, metabolism, and excretion) tests . These tests are crucial for understanding the compound’s bioavailability and its potential as a drug candidate.

Result of Action

The result of the action of this compound is the inhibition of PAK4, which can lead to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In the context of cancer, where PAK4 is often overexpressed, this can potentially lead to the inhibition of cancer cell growth .

Orientations Futures

The future directions for the research and development of “5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their potential applications in various fields . For instance, one study suggested that these compounds may be employed in the development of future antidiabetic drugs .

Propriétés

IUPAC Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWNAJJTKKUMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418300 | |

| Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-10-6 | |

| Record name | 1501-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

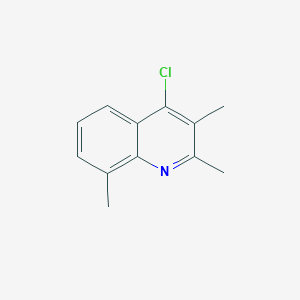

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)